Fmoc-2,6-Dimethyl-L-Phenylalanine

Description

Significance of Non-Canonical Amino Acids in Peptide Science and Medicinal Chemistry Research

While proteins are naturally constructed from a set of twenty canonical amino acids, the introduction of non-canonical amino acids (ncAAs) into peptide chains has revolutionized the field. nih.govnih.govresearchgate.net These unique building blocks offer a powerful means to overcome some of the inherent limitations of natural peptides, such as poor stability in the body and low bioavailability. nih.gov By expanding the chemical diversity available to peptide chemists, ncAAs enable the fine-tuning of a peptide's pharmacological properties. nih.govrsc.org The inclusion of ncAAs can lead to peptides with increased resistance to enzymatic degradation, improved conformational stability, and enhanced receptor binding affinity and selectivity. nih.govnih.gov This has significant implications for drug discovery, allowing for the development of more potent and durable peptide-based therapeutics.

Role of Sterically Hindered Aromatic Amino Acids in Advanced Peptide Design

Sterically hindered amino acids, characterized by bulky side chains, are instrumental in controlling the three-dimensional structure of peptides. The introduction of such residues can impose conformational constraints on the peptide backbone, leading to more defined and stable secondary structures like helices and sheets. nih.gov Aromatic amino acids with steric hindrance, such as those with substitutions on the phenyl ring, can influence molecular recognition by modulating interactions with biological targets. nih.gov These interactions can include hydrophobic, π-π stacking, and cation-π interactions, all of which are critical for the binding of a peptide to its receptor. nih.gov The deliberate placement of sterically hindered aromatic residues can therefore be a key strategy in designing peptides with high specificity and activity.

Overview of 2,6-Dimethyl-L-Phenylalanine as a Phenylalanine and Tyrosine Residue Surrogate

2,6-Dimethyl-L-Phenylalanine (Dmp) is a synthetic amino acid that has proven to be a particularly useful surrogate for the natural aromatic amino acids Phenylalanine (Phe) and Tyrosine (Tyr). nih.govnih.gov In the realm of opioid peptides, for instance, the substitution of Phe or Tyr with Dmp has been shown to yield analogs with significantly improved receptor-binding affinity and selectivity. nih.govnih.gov Interestingly, even though Dmp lacks the phenolic hydroxyl group of Tyrosine, which is often considered crucial for opioid activity, its incorporation at the N-terminus of opioid peptides can result in analogs with high affinity. nih.govnih.gov This suggests that the conformational constraints imposed by the two methyl groups on the phenyl ring play a dominant role in enhancing the interaction with the receptor. The use of Dmp allows researchers to probe the structural requirements of peptide-receptor interactions and to develop more potent and selective peptide ligands. nih.gov

Rationale for Fluorenylmethyloxycarbonyl (Fmoc) Protection in Modern Peptide Synthesis Methodologies

The synthesis of peptides is a stepwise process that requires the temporary protection of the alpha-amino group of the incoming amino acid to prevent unwanted side reactions. altabioscience.com The Fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS). altabioscience.comcreative-peptides.com The primary advantage of Fmoc chemistry lies in its mild reaction conditions. altabioscience.comcreative-peptides.com The Fmoc group is stable under acidic conditions but can be readily removed by a mild base, typically piperidine. creative-peptides.compeptide.comchempep.com This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which can remain intact until the final cleavage step. peptide.com Compared to the older Boc (tert-butoxycarbonyl) chemistry, which requires repetitive treatment with strong acid for deprotection, the Fmoc-based strategy is more compatible with sensitive and modified amino acids. nih.gov This has made Fmoc SPPS the method of choice for the synthesis of complex peptides, including those containing post-translational modifications. nih.gov

| Property | Value |

| Chemical Name | (2S)-3-(2,6-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

| Synonyms | Fmoc-Phe(2,6-Me2)-OH, Fmoc-2,6-dimethyl-L-phenylalanine |

| CAS Number | 911813-85-9 |

| Molecular Formula | C26H25NO4 |

| Molecular Weight | 415.48 g/mol |

| Appearance | White to off-white solid |

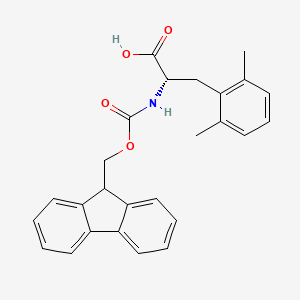

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-8-7-9-17(2)22(16)14-24(25(28)29)27-26(30)31-15-23-20-12-5-3-10-18(20)19-11-4-6-13-21(19)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONZSWVVQNNLAB-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethyl L Phenylalanine and Its Fmoc Derivative

Enantioselective Synthesis Approaches for L-2,6-Dimethylphenylalanine

The synthesis of the enantiomerically pure L-form of 2,6-dimethylphenylalanine is a key challenge. Researchers have explored various strategies, including asymmetric hydrogenation, classical resolution of racemates, and enzymatic methods to achieve the desired stereochemistry.

Asymmetric Hydrogenation of Acetamidoacrylate Derivatives

One established route to α-amino acids involves the asymmetric hydrogenation of α,β-unsaturated precursors. In the context of 2,6-dimethyl-L-phenylalanine, a common precursor is the corresponding acetamidoacrylate derivative. A synthetic route begins with the Heck-type coupling of 2-iodo-m-xylene with methyl 2-acetamidoacrylate, catalyzed by palladium(II) acetate (B1210297) in the presence of a phosphine (B1218219) ligand and a base. This reaction yields the dehydroamino acid precursor, methyl 2-acetamido-3-(2,6-dimethylphenyl)acrylate.

Subsequent catalytic hydrogenation of this intermediate, typically using a palladium-on-carbon (Pd/C) catalyst, reduces the double bond to afford racemic N-acetyl-2,6-dimethyl-DL-phenylalanine. While this hydrogenation step itself is not asymmetric, it is a crucial part of a synthetic sequence that ultimately yields the L-enantiomer through subsequent resolution.

Diastereoisomeric Resolution and Separation Techniques

Classical resolution remains a widely used and effective method for obtaining enantiomerically pure amino acids. This technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which, due to their different physical properties, can be separated by methods such as fractional crystallization.

For racemic N-acetyl-2,6-dimethyl-DL-phenylalanine, a successful resolution has been reported using an L-arginine derivative. The racemic mixture is treated with L-arginine methyl ester hydrochloride in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). This results in the formation of two diastereomeric dipeptides: N-acetyl-L-2,6-dimethylphenylalanyl-L-arginine methyl ester and N-acetyl-D-2,6-dimethylphenylalanyl-L-arginine methyl ester.

These diastereomers can then be separated using preparative high-performance liquid chromatography (HPLC). Following separation, acidic hydrolysis of the desired diastereomer cleaves the amide bond to the resolving agent, yielding the enantiomerically pure N-acetyl-L-2,6-dimethylphenylalanine. Subsequent removal of the acetyl group provides the free amino acid, L-2,6-dimethylphenylalanine.

General resolving agents for racemic amino acid derivatives include chiral bases like brucine (B1667951) and strychnine, or chiral acids such as tartaric acid and its derivatives. cnpereading.com The choice of resolving agent is often empirical and depends on the specific properties of the diastereomeric salts formed. cnpereading.com

Enzymatic Digestion for Stereochemical Determination

Enzymatic methods offer a highly selective alternative for both the synthesis and stereochemical analysis of chiral amino acids. Enzymes such as phenylalanine ammonia (B1221849) lyases (PALs) and acylases are particularly relevant in this context.

Phenylalanine ammonia lyases catalyze the reversible amination of cinnamic acid derivatives to form L-phenylalanine analogues. nih.gov While a direct application to 2,6-dimethylcinnamic acid has not been extensively detailed in readily available literature, the principle of using engineered PALs for the synthesis of substituted L-phenylalanines is well-established. nih.govnih.gov Such an enzymatic approach could, in principle, be developed for the direct synthesis of L-2,6-dimethylphenylalanine, offering a green and highly enantioselective route.

Acylases are another class of enzymes used in the kinetic resolution of racemic N-acyl amino acids. These enzymes stereoselectively hydrolyze the N-acyl group from the L-enantiomer, leaving the N-acyl-D-enantiomer unreacted. The resulting free L-amino acid and the N-acyl-D-amino acid can then be separated based on their different chemical properties. This method is widely used industrially for the production of enantiomerically pure amino acids.

The determination of enantiomeric purity of the final Fmoc-2,6-dimethyl-L-phenylalanine product is typically achieved using chiral HPLC. phenomenex.comwindows.net This analytical technique can effectively separate the L- and D-enantiomers, allowing for precise quantification of the enantiomeric excess. phenomenex.comwindows.net

Palladium-Catalyzed C-H Dimethylation Strategies

More recently, strategies focusing on the direct functionalization of the phenylalanine aromatic ring have emerged as powerful tools. Palladium-catalyzed C-H activation offers a direct and atom-economical approach to introduce methyl groups at the 2- and 6-positions of a pre-existing phenylalanine scaffold.

Pinacolinamide-Enabled Directed Ortho-C(sp2)–H Activation

A significant advancement in this area is the use of a directing group to guide the palladium catalyst to the ortho C-H bonds of the phenyl ring. The picolinamide (B142947) group has proven to be an effective directing group for this purpose. In a notable study, L-phenylalanine was first protected with a picolinamide group at the N-terminus. nih.gov This picolinamide-protected phenylalanine derivative then undergoes a palladium-catalyzed C-H dimethylation.

The reaction typically employs a palladium(II) catalyst, such as palladium acetate, a ligand, an oxidant, and a methyl source. The picolinamide directing group coordinates to the palladium center, bringing it in close proximity to the ortho C-H bonds of the phenyl ring and facilitating their activation and subsequent methylation. This directed approach ensures high regioselectivity for the 2- and 6-positions.

Synthesis of Diversely Functionalized 2,6-Dimethylated Phenylalanine Analogues

The palladium-catalyzed C-H dimethylation strategy is not only effective for the synthesis of 2,6-dimethyl-L-phenylalanine itself but also allows for the preparation of a variety of functionalized analogues. nih.gov Starting with appropriately substituted L-phenylalanine derivatives, this methodology can be used to introduce the 2,6-dimethyl motif while retaining other functionalities on the aromatic ring.

A study by Illuminati et al. (2022) demonstrated the synthesis of a library of NH-Boc- or NH-Fmoc-protected L-phenylalanines with methyl groups at the 2- and 6-positions and various substituents at the 4-position. nih.gov This was achieved by applying the picolinamide-directed palladium-catalyzed C-H dimethylation to 4-substituted phenylalanine precursors. The versatility of this method allows for the modulation of the electronic and steric properties of the resulting amino acid by incorporating electron-withdrawing, electron-donating, or bulky groups at the para-position. nih.gov

Table 1: Examples of Functionalized 2,6-Dimethylated Phenylalanine Analogues Synthesized via Palladium-Catalyzed C-H Dimethylation nih.gov

| Starting Material (4-Substituted Phenylalanine Derivative) | Resulting 2,6-Dimethylated Analogue (Protected) |

| 4-Nitro-L-phenylalanine | N-Protected-2,6-dimethyl-4-nitro-L-phenylalanine |

| 4-Cyano-L-phenylalanine | N-Protected-2,6-dimethyl-4-cyano-L-phenylalanine |

| 4-Bromo-L-phenylalanine | N-Protected-2,6-dimethyl-4-bromo-L-phenylalanine |

| 4-Methoxy-L-phenylalanine | N-Protected-2,6-dimethyl-4-methoxy-L-phenylalanine |

Data sourced from Illuminati et al. (2022). nih.gov

Once the desired 2,6-dimethyl-L-phenylalanine or its functionalized analogue is obtained, the N-terminal protecting group (e.g., picolinamide) is removed, and the free amine is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or a similar Fmoc-donating reagent in the presence of a base to yield the final product, this compound, ready for use in peptide synthesis.

Incorporation of Fmoc-Protecting Group Strategies

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group onto the alpha-amino group of 2,6-dimethyl-L-phenylalanine is a critical step for its use in solid-phase peptide synthesis (SPPS). The steric hindrance presented by the two methyl groups at the ortho positions of the phenyl ring necessitates careful selection of reagents and reaction conditions to ensure efficient Nα-protection while minimizing side reactions. The choice of the Fmoc-donating reagent is paramount and typically involves either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Standard procedures for the Fmoc protection of amino acids, such as the Schotten-Baumann reaction, are commonly adapted. This typically involves dissolving the amino acid in an aqueous basic solution, such as sodium carbonate or sodium bicarbonate, and then adding the Fmoc reagent dissolved in an organic solvent like dioxane or acetone. chemicalbook.com For instance, a common method for the synthesis of Fmoc-L-phenylalanine involves reacting L-phenylalanine with Fmoc-Cl in a mixture of dioxane and aqueous sodium carbonate solution at a low temperature (0 °C) and then allowing it to warm to room temperature. chemicalbook.com This general approach is applicable to 2,6-dimethyl-L-phenylalanine, though the steric hindrance may require longer reaction times or slightly elevated temperatures to achieve comparable yields.

The use of Fmoc-OSu is another prevalent strategy. While often preferred due to its higher stability compared to Fmoc-Cl, Fmoc-OSu can lead to the formation of a notable impurity, Fmoc-β-alanine. nih.gov This side reaction occurs through a mechanism involving a Lossen-type rearrangement of the Fmoc-OSu reagent itself. nih.gov The resulting Fmoc-β-Ala-OH can be difficult to separate from the desired Fmoc-amino acid product, potentially leading to reduced yields and complicating purification. nih.gov

With sterically hindered amino acids like 2,6-dimethyl-L-phenylalanine, the reactivity of the amino group is reduced, which can exacerbate issues with side reactions. For example, when using the more reactive Fmoc-Cl, there is a risk of over-reaction, leading to the formation of undesired Fmoc-dipeptide impurities. nih.gov To mitigate this, an intermediate silylation step using a reagent like chlorotrimethylsilane (B32843) has been proposed to transiently protect the carboxylic acid, thereby preventing amino acid oligomerization during the Fmoc protection process. nih.gov

For particularly challenging cases of hindered amino acids, alternative strategies have been developed. One such approach involves the use of a temporary copper(II) complex to shield the primary amino group, allowing for selective modifications before the introduction of the Fmoc group. acs.org While more complex, this method can provide higher purity and yield for amino acids that are otherwise difficult to protect. acs.org

The table below summarizes common conditions for the Fmoc-protection of phenylalanine derivatives, which can be adapted for 2,6-dimethyl-L-phenylalanine.

| Reagent | Base | Solvent System | Typical Conditions | Potential Side Products |

| Fmoc-Cl | Sodium Carbonate (Na₂CO₃) | 1,4-Dioxane / Water | 0 °C to Room Temperature, 4-22 hours chemicalbook.com | Fmoc-dipeptide nih.gov |

| Fmoc-OSu | Sodium Bicarbonate (NaHCO₃) | Acetone / Water | Room Temperature | Fmoc-β-alanine nih.gov |

| Fmoc-Cl with Silylation | Triethylamine (TEA) | Dichloromethane (DCM) | Silylation followed by reaction with Fmoc-Cl | Minimized oligomerization nih.gov |

This table presents generalized conditions based on methodologies for similar amino acids. Specific optimization for 2,6-dimethyl-L-phenylalanine may be required.

Ultimately, the successful synthesis of this compound hinges on balancing the reactivity of the Fmoc-donating agent with the steric constraints of the amino acid. Careful control of reaction parameters and purification are essential to obtain a product of high purity suitable for peptide synthesis.

Peptide Synthesis Strategies Incorporating Fmoc 2,6 Dimethyl L Phenylalanine

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, offering a streamlined approach to the assembly of peptide chains on a solid support. gyrosproteintechnologies.com However, the inclusion of sterically demanding residues like Fmoc-2,6-Dimethyl-L-Phenylalanine requires careful optimization of standard protocols to overcome the inherent challenges.

Optimization of Coupling Efficiencies for Sterically Hindered Amino Acids

The successful incorporation of sterically hindered amino acids is highly dependent on the choice of coupling reagents and reaction conditions. Standard carbodiimide-based methods, such as those using N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often prove inefficient for these challenging couplings, leading to low yields and incomplete reactions. researchgate.net

To address this, more potent activating reagents have been developed. Onium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), have demonstrated superior performance in promoting the formation of peptide bonds involving bulky amino acids. bachem.com These reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), enhance the rate of acylation and minimize side reactions. uni-kiel.de For particularly difficult couplings, including those with α,α-disubstituted amino acids, the use of amino acid fluorides, generated in situ using reagents like tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH), has proven effective. bachem.comnih.gov

The choice of solvent also plays a critical role. While N,N-dimethylformamide (DMF) is a common solvent in SPPS, alternative solvents like N-methylpyrrolidone (NMP) or a mixture of solvents can improve the solvation of the growing peptide chain and enhance coupling efficiency, particularly for hydrophobic and aggregation-prone sequences. rsc.orgnih.gov

| Coupling Reagent Combination | Application Notes |

| DIC/HOBt | Standard, but often inefficient for sterically hindered couplings. researchgate.net |

| HBTU/HOBt/DIPEA | A common and more effective combination for many difficult couplings. nih.gov |

| HATU/HOAt/DIPEA | Highly efficient for sterically hindered and N-methylated amino acids. bachem.comuni-kiel.de |

| TFFH/DIPEA | Generates amino acid fluorides in situ, particularly useful for α,α-disubstituted amino acids. bachem.comnih.gov |

| CIP/HOAt | Shown to be effective for the coupling of sterically hindered α,α-dialkylated amino acids. uni-kiel.de |

Impact of Steric Hindrance on Reaction Kinetics in SPPS

The steric bulk of this compound significantly slows down the rate of peptide bond formation. This is due to the obstruction of the electrophilic carbonyl carbon and the nucleophilic amino group by the flanking methyl groups on the phenyl ring. slideshare.net This reduced reaction rate can lead to incomplete couplings, resulting in deletion sequences where one or more amino acids are missing from the final peptide.

To mitigate this, several strategies can be employed. Extended coupling times and "double coupling," where the coupling step is repeated, are common practices to drive the reaction to completion. gyrosproteintechnologies.com Increasing the concentration of the activated amino acid can also help to improve the reaction kinetics. Furthermore, performing the synthesis at elevated temperatures, often facilitated by microwave-assisted SPPS, can provide the necessary energy to overcome the activation barrier of these difficult couplings. nih.gov

It is also crucial to monitor the completeness of each coupling step. The Kaiser test, which detects free primary amines, is a common method, although it is not suitable for N-alkylated amino acids. Alternative monitoring techniques, such as real-time ultraviolet monitoring of the Fmoc deprotection, can provide valuable feedback for protocol optimization. gyrosproteintechnologies.com

Solution-Phase Peptide Synthesis Methodologies

While SPPS offers significant advantages in terms of ease of purification, solution-phase peptide synthesis remains a valuable technique, particularly for the synthesis of short peptides or for fragments that will be later joined by ligation techniques. youtube.com In the context of incorporating this compound, solution-phase methods offer the flexibility to use a wider range of solvents and reagents that may not be compatible with solid supports.

The fundamental challenge of steric hindrance remains in solution-phase synthesis. The same powerful coupling reagents used in SPPS, such as HATU and other phosphonium (B103445) and aminium salts, are also employed in solution to drive the reaction forward. uni-kiel.de The benzotriazole (B28993) activation methodology, where N-(Fmoc-α-aminoacyl)benzotriazoles are coupled with amino acids, has been shown to be an effective route for synthesizing sterically hindered peptides in solution with high yields and retention of chirality. nih.govacs.org

A key advantage of solution-phase synthesis is the ability to purify and characterize intermediates at each step, ensuring the quality of the peptide fragments before proceeding to the next coupling. This can be particularly important when dealing with challenging sequences.

Advanced Approaches for Highly Sterically Hindered Peptide Bond Formation

The formation of a peptide bond between two highly sterically hindered amino acids, such as two α,α-disubstituted residues, represents an extreme challenge in peptide synthesis. acs.org Traditional methods often fail or provide very low yields in these cases, necessitating the development of novel synthetic strategies.

Amide Bond Formation between α,α-Disubstituted α-Amino Acids

The coupling of two α,α-disubstituted α-amino acids is a formidable task due to the severe steric clash around the reactive centers. acs.org The introduction of residues like 2-aminoisobutyric acid (Aib) is desirable for inducing specific secondary structures in peptides, but their synthesis is notoriously difficult. uni-kiel.de

Recent advancements have explored unconventional activation methods. For instance, the use of acyl fluorides has shown promise in forming these challenging peptide bonds. thieme.de Another innovative approach involves the reaction between a peptide containing an α,α-disubstituted α-amidonitrile and a second peptide with an N-alkyl cysteine, which proceeds without a traditional coupling reagent. acs.orgacs.org This method leverages the unique reactivity of the amidonitrile and the thiol moiety of cysteine to facilitate bond formation.

Conformational and Steric Effects of 2,6 Dimethyl L Phenylalanine in Peptide Architectures

Influence of 2,6-Dimethylation on Side-Chain Conformational Space (χ-space)

The conformational freedom of an amino acid side chain is described by a series of dihedral angles, known as χ (chi) angles. For phenylalanine, the key angles are χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). In native phenylalanine, rotation around these bonds allows the phenyl ring to adopt various orientations relative to the peptide backbone. researchgate.net

The introduction of two methyl groups at the ortho-positions (2 and 6) of the phenyl ring drastically curtails this rotational freedom. These methyl groups create a significant steric barrier that severely restricts rotation around the Cβ-Cγ bond (χ2). Consequently, the phenyl ring is largely forced into a conformation where its plane is nearly perpendicular to the Cα-Cβ bond. researchgate.net This steric hindrance also heavily influences the χ1 torsion angle, limiting the number of accessible rotameric states. While unsubstituted phenylalanine can populate multiple low-energy χ1 conformations, the 2,6-dimethylated analogue is confined to a much more restricted conformational space. This fixed orientation has profound implications for how the side chain interacts with the rest of the peptide.

Table 1: Comparison of Side-Chain Conformational Flexibility

| Feature | L-Phenylalanine | 2,6-Dimethyl-L-Phenylalanine |

|---|---|---|

| χ1 Rotation | Relatively free, multiple staggered conformations are accessible. | Highly restricted due to steric clash between ortho-methyl groups and the peptide backbone. |

| χ2 Rotation | Relatively free, allowing the phenyl ring to sample various orientations. | Severely restricted, forcing a near-perpendicular orientation of the phenyl ring relative to the Cα-Cβ bond. |

| Accessible Conformers | A broad range of low-energy conformations. | A limited set of preferred conformations. |

Impact on Peptide Backbone Conformation and Secondary Structure Induction

The rigidification of the side-chain conformation in 2,6-Dimethyl-L-Phenylalanine has a cascading effect on the peptide backbone, influencing the local φ (phi) and ψ (psi) angles and promoting the formation of specific secondary structures.

The incorporation of sterically constrained amino acids is a known strategy for stabilizing helical structures, particularly the 3¹⁰-helix. explorationpub.com The 3¹⁰-helix is a tighter, more elongated helix than the classic α-helix, defined by i to i+3 hydrogen bonding. wikipedia.org It is often found in short segments or at the ends of α-helices. wikipedia.org

The steric bulk of the 2,6-dimethylphenyl group disfavors the more open conformation of a random coil and can create unfavorable interactions in the context of a standard α-helix. However, the constrained torsional angles of 2,6-Dimethyl-L-Phenylalanine can pre-organize the peptide backbone into a conformation that is amenable to the formation of a 3¹⁰-helix. By restricting the available conformational space, this non-natural amino acid can lower the entropic penalty of folding into a defined helical structure, thereby acting as a nucleation site for helix formation.

β-turns are structures that reverse the direction of the polypeptide chain, often facilitated by specific amino acid sequences. Studies have shown that sterically hindered amino acids can promote the formation of β-turns. caltech.edu The incorporation of 2,6-Dimethyl-L-Phenylalanine, with its restricted side-chain and backbone angles, can favor the specific geometries required for certain types of β-turns, such as type I' or type II' turns.

Stereoelectronic Properties and Their Role in Peptide Folding

Stereoelectronic effects arise from the influence of orbital interactions on the geometry and stability of a molecule. In peptides, effects such as n→π* interactions, where the lone pair (n) of one carbonyl oxygen interacts with the antibonding orbital (π*) of the next carbonyl group, contribute to conformational stability. nih.gov

The two electron-donating methyl groups on the phenyl ring of 2,6-Dimethyl-L-Phenylalanine increase the electron density of the aromatic system. This enhanced electron density can strengthen cation-π interactions, where the aromatic ring interacts favorably with a nearby positive charge, such as a protonated lysine (B10760008) or arginine side chain. Furthermore, the electronic properties of a phenylalanine ring can be influenced by neighboring amide groups, which stabilize the radical cation and allow it to act as a relay for long-distance electron transfer in peptides. nih.gov The dimethylation would likely enhance this effect. The fixed, perpendicular orientation of the side chain ensures that these electronic interactions occur at a defined angle and distance relative to the backbone, which can be a critical factor in directing the folding of a peptide into a specific tertiary structure.

Steric Hindrance Effects on Intra- and Inter-Residue Interactions

The most direct consequence of the 2,6-dimethylation is steric hindrance, which can dramatically alter the non-covalent interactions that dictate peptide structure.

Intramolecular hydrogen bonds, such as those that define helices and turns, are fundamental to peptide secondary structure. youtube.com The bulky 2,6-dimethylphenyl group can act as a "shield," physically blocking potential hydrogen bond donors and acceptors on the peptide backbone from interacting. nih.gov For instance, the amide proton of the residue following the 2,6-Dimethyl-L-Phenylalanine may be sterically hindered from forming a hydrogen bond with a preceding carbonyl group.

This effect can be exploited in peptide design. By strategically placing this residue, specific hydrogen bonds can be prevented, thereby disfavoring certain conformations while promoting others. Conversely, the rigid side chain can also pre-organize the backbone in such a way that it facilitates the formation of other, specific intramolecular hydrogen bonds, effectively locking the peptide into a desired conformation. This pre-organization reduces the entropic cost of adopting a folded state, similar to the effect seen with templated β-sheets. nih.gov

Table 2: Summary of Conformational and Steric Effects

| Effect | Influence of 2,6-Dimethyl-L-Phenylalanine |

|---|---|

| Side-Chain Flexibility | Drastically reduced; χ1 and χ2 angles are severely restricted. |

| Helical Propensity | Promotes tighter helical structures, such as the 3¹⁰-helix, due to steric bulk and conformational pre-organization. |

| β-Structure Propensity | Can induce β-turns. Its role in β-sheets is context-dependent, potentially disruptive within the core but stabilizing at edges. |

| Stereoelectronic Impact | Enhances aromatic ring electron density, potentially strengthening cation-π interactions. The fixed orientation influences backbone-dependent electronic effects. |

| Hydrogen Bonding | Modulates intramolecular H-bond networks through steric shielding and conformational pre-organization. |

Influence on Peptide Chain Flexibility and Dynamics

The incorporation of sterically demanding amino acid residues, such as 2,6-dimethyl-L-phenylalanine, into peptide chains profoundly influences their flexibility and dynamic behavior. The two methyl groups at the ortho positions of the phenyl ring introduce significant steric hindrance, which has a cascading effect on the local and global conformational properties of the peptide. This substitution directly impacts the rotational freedom around key dihedral angles, thereby rigidifying the peptide backbone and restricting the conformational space accessible to the molecule.

The primary effect of the 2,6-dimethyl substitution is the severe restriction of the rotation around the Cα-Cβ (chi1, χ1) and Cβ-Cγ (chi2, χ2) torsional angles of the phenylalanine side chain. In unsubstituted phenylalanine, the phenyl ring can adopt a range of orientations. However, the presence of the ortho-methyl groups leads to significant steric clashes with the peptide backbone, forcing the side chain into a more defined and rigid conformation. This restricted rotation of the side chain, in turn, influences the allowable values for the backbone dihedral angles, phi (φ) and psi (ψ), of the 2,6-dimethyl-L-phenylalanine residue itself and can also affect the conformational freedom of neighboring amino acids.

Detailed research findings on closely related sterically hindered systems, such as peptides containing 6,6'-dimethyl biphenyl (B1667301) structures, provide valuable insights into the conformational constraints imposed by such dimethyl substitutions. nih.gov X-ray crystallographic studies on these analogues reveal that the dimethyl groups significantly limit the rotation around the central aryl-aryl bond, forcing a more rigid and defined three-dimensional structure. nih.govresearchgate.net This restriction of movement is a direct consequence of the steric bulk of the methyl groups.

In a peptide-biphenyl hybrid containing two tripeptide fragments (Pro-Phe-Ala) linked by a 6,6'-dimethyl-biphenyl unit, the backbone torsion angles were determined by single-crystal X-ray diffraction, showcasing the conformational impact of the dimethyl substitution. nih.gov While not a direct analysis of a peptide containing 2,6-dimethyl-L-phenylalanine, the data from this analogous system provides a strong indication of the types of conformational restrictions that can be expected. The introduction of the two methyl groups at the 6,6' positions was specifically intended to limit the rotation of the two central phenyl rings. nih.gov

The table below presents the backbone torsion angles for the two tripeptide fragments in this sterically hindered peptide-biphenyl hybrid. nih.gov The values for φ and ψ indicate the local conformation of each amino acid residue within the peptide chain.

| Residue | ω (°) | φ (°) | ψ (°) |

| Fragment 1 | |||

| Pro | -179.8 (9) | -62 (1) | -33 (1) |

| Phe | 175.7 (8) | -143 (1) | 148.9 (9) |

| Ala | -179.0 (9) | -81 (1) | 139 (1) |

| Fragment 2 | |||

| Pro | 177.3 (9) | -64 (1) | -31 (1) |

| Phe | 178.6 (8) | -138 (1) | 155.2 (9) |

| Ala | 178.9 (9) | -84 (1) | 143 (1) |

| Data from a peptide-biphenyl hybrid containing 6,6'-dimethyl substitution, which serves as an analogue for understanding the effects of the 2,6-dimethyl substitution in phenylalanine. nih.gov |

Applications of 2,6 Dimethyl L Phenylalanine in Peptide and Peptidomimetic Design

Rational Design of Opioid Peptide Analogues

The aromatic amino acids Tyrosine (Tyr) at position 1 and Phenylalanine (Phe) at position 3 or 4 are critical structural components for the interaction of opioid peptides with their receptors (μ, δ, and κ). nih.gov Structure-activity relationship (SAR) studies have extensively focused on modifying these residues to develop ligands with improved pharmacological profiles. The incorporation of Dmp has proven to be a particularly fruitful strategy in this endeavor. nih.govresearchgate.net

The substitution of phenylalanine residues with Dmp has been a key strategy in modifying opioid peptides. Research has shown that the position of this substitution is crucial for the resulting activity. In numerous opioid peptides, the replacement of the Phe³ residue with a Dmp residue has led to analogues with enhanced receptor-binding affinity and selectivity. nih.gov Conversely, substituting the Phe⁴ residue with Dmp has generally resulted in a significant decrease in both receptor affinity and selectivity. nih.gov This positional effect highlights the specific steric and conformational requirements of the opioid receptor binding pockets. For instance, in enkephalin analogues, replacing Phe⁴ with Dmp was investigated to improve enzymatic stability and receptor selectivity. acs.org

A surprising and significant finding in opioid peptide research is the efficacy of Dmp as a substitute for the N-terminal Tyrosine (Tyr¹) residue. nih.gov The phenolic hydroxyl group of Tyr¹ has long been considered essential for opioid activity. nih.gov However, studies across various opioid peptide families have demonstrated that replacing Tyr¹ with Dmp, which lacks this hydroxyl group, often results in analogues that retain high binding affinity and biological activity, with only a minor drop in potency in some cases. nih.govnih.gov This discovery challenges the traditional understanding of the structural requirements for opioid receptor activation and suggests that the specific orientation and conformation of the aromatic ring, enforced by the dimethyl substitution, can compensate for the absence of the hydroxyl group. nih.gov Furthermore, Dmp¹-substituted analogues have shown superior receptor selectivity compared to their 2′,6′-dimethyltyrosine (Dmt)¹-substituted counterparts, which often exhibit poor selectivity. nih.gov

The introduction of Dmp into opioid peptide sequences profoundly alters their interaction with μ (mu), δ (delta), and κ (kappa) opioid receptors. The steric bulk of the two methyl groups on the aromatic ring restricts the rotational freedom of the side chain, leading to a more defined conformation. researchgate.net This "conformational restriction" can favor a binding mode that is more specific for one receptor subtype over others.

Affinity: In many cases, Dmp substitution, particularly at the Phe³ position, leads to a significant increase in binding affinity, especially for the μ-opioid receptor (MOR). nih.govnih.gov For example, replacing Phe³ with Dmp in a dermorphin (B549996) tetrapeptide analogue nearly tripled its affinity for the μ-receptor. nih.gov Even when replacing Tyr¹, the resulting analogues can exhibit unexpectedly high affinity. nih.gov

Selectivity: A key benefit of using Dmp is the potential for enhanced receptor selectivity. By locking the peptide into a specific conformation, it can be tailored to fit preferentially into the binding pocket of a single receptor type. For instance, the substitution of Phe³ with Dmp in dermorphin increased μ-receptor affinity without affecting δ-receptor affinity, thereby improving μ-selectivity. nih.gov This is a critical aspect in the development of therapeutic agents, as receptor selectivity can separate desired analgesic effects from unwanted side effects. mdpi.com

The utility of Dmp as a molecular tool has been demonstrated across the major families of opioid peptides. nih.gov

Enkephalin: The 2,6-dimethylation of the aromatic moiety in Leu-enkephalin was found to confer high enzymatic stability to the peptide. nih.gov In analogues of [D-Ala², Leu⁵]enkephalinamide (DALEA), substitution of Phe⁴ with Dmp resulted in a potent and highly selective ligand for the δ-opioid receptor.

Dermorphin/Deltorphin (B1670231): In a mu-selective dermorphin tetrapeptide analogue, replacing Phe³ with Dmp tripled the μ-receptor affinity while not changing the δ-receptor affinity. nih.gov Replacing Tyr¹ with Dmp also yielded an analogue with slightly improved μ-receptor affinity and potent activity. nih.gov Similarly, in deltorphin heptapeptide (B1575542) analogues, the substitution of the Phe residue with Dmp was shown to greatly improve opioid receptor affinity and selectivity. acs.org

Endomorphin: For endomorphin-2 (EM-2), which has the sequence H-Tyr-Pro-Phe-Phe-NH₂, substitutions with Dmp have been explored. mdpi.comnih.gov Bifunctional analogues of endomorphin-2 have been created by substituting Tyr¹ with the related compound 2',6'-dimethyl-L-tyrosine (Dmt) and modifying the Phe³ residue, leading to potent mixed μ-agonist/δ-antagonist ligands. sigmaaldrich.com

Dynorphin A: The Dmp analogue has been used to probe the structure-activity relationships of Dynorphin A (Dyn A), which is a κ-opioid receptor (KOR) agonist. Studies on [Dmt¹]Dyn A analogues, where the N-terminal amino group is removed, have led to the development of potent and selective κ-opioid antagonists. nih.gov This strategy of combining Dmt/Dmp substitution with N-terminal modification has been a general method to convert opioid agonists into antagonists. nih.govnih.gov

Nociceptin: Nociceptin/orphanin FQ (N/OFQ) and its receptor (NOP receptor) represent a non-classical branch of the opioid system. While the N-terminal Phe¹ is crucial for N/OFQ activity, the introduction of sterically hindered amino acids has been investigated to modulate its properties. nih.govresearchgate.net The influence of Dmp substitution has been studied in Nociceptin peptides to develop ligands with specific receptor profiles. nih.gov

The table below summarizes the receptor binding affinities (Ki, nM) for selected Dmp-containing dermorphin analogues compared to the parent compound and morphine.

| Compound | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) | μ/δ Selectivity | μ/κ Selectivity |

| Morphine | 2.43 | 258 | 34.3 | 106 | 14.1 |

| YRFB (Parent) | 1.85 | 117 | 1030 | 63.2 | 557 |

| [Dmp³]YRFB | 0.64 | 125 | 1060 | 195 | 1660 |

| [Dmp¹]YRFB | 1.15 | 392 | 2390 | 341 | 2080 |

| [Dmp¹,³]YRFB | 0.19 | 159 | 1100 | 837 | 5790 |

| Data sourced from studies on dermorphin tetrapeptide analogues. nih.gov YRFB is Tyr-D-Arg-Phe-βAla-NH₂. |

Development of Peptidomimetics with Enhanced Properties

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and receptor selectivity. magtech.com.cn The incorporation of non-standard amino acids like Dmp is a cornerstone of peptidomimetic design. nih.gov The enhanced metabolic stability of peptides containing Dmp is a significant advantage, as natural peptides are often rapidly degraded by proteases. nih.gov

A key principle in peptidomimetic design is the concept of conformational restriction. magtech.com.cn By reducing the flexibility of a peptide, it can be "locked" into its biologically active conformation, which can lead to higher potency and selectivity. This restriction can also prevent the peptide from adopting conformations that are recognized by degradative enzymes, thus increasing its stability. magtech.com.cn

Role in Modulating Bioactivity and Pharmacological Profiles

The introduction of Dmp into a peptide sequence can dramatically alter its biological activity and pharmacological characteristics. The two methyl groups on the phenyl ring of phenylalanine provide a steric shield, which can lead to several beneficial effects:

Enhanced Enzymatic Stability: One of the primary challenges with peptide-based drugs is their rapid degradation by proteases in the body. The 2,6-dimethylation of the aromatic moiety in Leu-enkephalin, for example, has been shown to confer high enzymatic stability to the peptide. nih.gov This increased resistance to degradation prolongs the peptide's half-life in vivo, enhancing its therapeutic window.

Improved Receptor Affinity and Selectivity: The substitution of natural aromatic amino acids like Phenylalanine (Phe) or Tyrosine (Tyr) with Dmp can significantly enhance a peptide's binding affinity and selectivity for its target receptor. nih.govnih.gov For instance, in many opioid peptides, replacing the Phenylalanine at position 3 with Dmp leads to analogs with improved receptor-binding affinity. nih.govnih.gov Furthermore, Dmp-substituted analogs have demonstrated superior receptor selectivity compared to those substituted with 2',6'-dimethyltyrosine (Dmt), another common modification. nih.govnih.gov

Surrogate for Tyrosine: Interestingly, Dmp can also act as a useful surrogate for the N-terminal Tyrosine residue in opioid peptides, which is generally considered essential for their activity. nih.gov Replacement of Tyr¹ with Dmp has resulted in analogs with unexpectedly high affinity or only a minor decrease in bioactivity for most peptides, despite the absence of the critical phenolic hydroxyl group. nih.govnih.gov This highlights the versatility of Dmp in modulating peptide-receptor interactions.

Structure-Activity Relationship (SAR) Studies in Peptides Containing 2,6-Dimethyl-L-Phenylalanine

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For peptides containing 2,6-Dimethyl-L-Phenylalanine (Dmp), SAR studies have provided critical insights, particularly in the context of opioid peptides where two aromatic amino acids, Tyr¹ and Phe³ or Phe⁴, are key structural elements for receptor interaction. nih.govnih.gov

Research has consistently shown that the position of Dmp substitution is a critical determinant of the resulting peptide's pharmacological profile.

Substitution at Position 3: In a wide range of opioid peptides, including enkephalin, dermorphin, and deltorphin, the substitution of the native Phenylalanine residue at position 3 with Dmp consistently yields analogs with improved receptor-binding affinity and, crucially, enhanced selectivity for specific opioid receptor subtypes (μ, δ, κ). nih.govnih.gov The steric bulk of the dimethylated ring is thought to constrain the peptide's conformation into a state that is more favorable for binding to a specific receptor.

Substitution at Position 4: In stark contrast, when Dmp is substituted for the Phenylalanine at position 4, the resulting analogs exhibit markedly reduced receptor affinity and selectivity. nih.govnih.gov This negative effect underscores the precise structural requirements of the receptor's binding pocket at this position, which cannot accommodate the steric hindrance imposed by the Dmp residue.

These findings demonstrate that Dmp is a powerful tool for probing the topographical requirements of peptide receptors and for developing novel peptide mimetics with high receptor specificity. nih.gov

| Peptide Family | Dmp Substitution Position | Effect on Receptor Affinity/Selectivity | Reference |

| Enkephalin | Phe³ | Improved affinity and selectivity | nih.gov, nih.gov |

| Dermorphin | Phe³ | Improved affinity and selectivity | nih.gov, nih.gov |

| Deltorphin | Phe³ | Improved affinity and selectivity | nih.gov, nih.gov |

| Various Opioids | Phe⁴ | Markedly reduced affinity and selectivity | nih.gov, nih.gov |

| Various Opioids | Tyr¹ | Maintained or unexpectedly high affinity | nih.gov, nih.gov |

Exploration in Other Bioactive Peptide Systems (e.g., Aspartame (B1666099) Derivatives as Sweetener Modulators)

While much of the research on 2,6-Dimethyl-L-Phenylalanine has focused on opioid peptides, its unique properties suggest potential applications in other bioactive peptide systems. One area of exploration is in the modulation of sweeteners, such as derivatives of aspartame.

Aspartame (L-aspartyl-L-phenylalanine methyl ester) is an artificial sweetener approximately 200 times sweeter than sucrose. wikipedia.orgfda.gov Its structure consists of two amino acids, L-aspartic acid and L-phenylalanine, the latter being present as a methyl ester. nih.gov The precise structure of the phenylalanine component is critical to its sweet taste. SAR studies on aspartame have shown that modifications to the peptide bond or the phenylalanine residue often result in a loss of sweetness. oup.comnih.gov For example, replacing the peptide bond with an ester bond, or methylating the amide nitrogen, produces compounds that are not sweet. nih.gov

There is no direct research found on the incorporation of 2,6-Dimethyl-L-Phenylalanine into aspartame. However, based on the known SAR of both aspartame and Dmp-containing peptides, one can explore the potential consequences of such a modification:

Modulation of Taste Profile: Given the strict steric and electronic requirements for a dipeptide to taste sweet, replacing phenylalanine with the bulky 2,6-Dimethyl-L-Phenylalanine would likely eliminate the sweet taste. nih.gov This is because the precise fit of the molecule into the sweet taste receptor would be disrupted.

Increased Stability: Aspartame can degrade under certain conditions, such as elevated temperatures or non-neutral pH, through pathways like hydrolysis or conversion to a diketopiperazine, leading to a loss of sweetness. nih.govnih.gov The steric hindrance provided by the 2,6-dimethylphenyl group could potentially increase the stability of an aspartame derivative by sterically hindering the chemical reactions that lead to its degradation. While this might not yield a sweetener, it could be a useful molecular tool for studying the degradation mechanisms of dipeptides in food science.

The exploration of 2,6-Dimethyl-L-Phenylalanine in systems like aspartame derivatives remains a prospective field. While unlikely to produce a new sweetener, it could provide valuable insights into receptor-ligand interactions and the chemical stability of modified dipeptides.

Advanced Analytical Characterization of Peptides Containing 2,6 Dimethyl L Phenylalanine

Chromatographic Methods for Comprehensive Peptide Analysis

Chromatographic techniques are indispensable for the separation and analysis of complex peptide mixtures. For peptides containing 2,6-dimethyl-L-phenylalanine, specific methods are required to address challenges related to purity and stereochemical integrity.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity and confirming the identity of synthetic peptides. phenomenex.comcasss.org For peptides incorporating Fmoc-2,6-dimethyl-L-phenylalanine, reversed-phase HPLC (RP-HPLC) is the most common method. The purity of a peptide is a critical quality attribute, impacting its biological activity and potential immunogenicity. hilarispublisher.com Impurity profiling, which involves the identification and quantification of all process-related and degradation impurities, is a regulatory expectation. hilarispublisher.comnih.gov

The identity of a peptide is typically confirmed by comparing its retention time with that of a well-characterized reference standard. casss.org Peptide mapping, which involves enzymatic digestion followed by HPLC analysis of the resulting fragments, is a powerful technique for confirming the primary structure of a peptide. casss.org For complex peptides, two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry (MS) offers enhanced peak capacity and resolution, enabling a more thorough assessment of peak purity. nih.govopen.ac.uk

A typical HPLC method for analyzing a peptide containing this compound would utilize a C18 stationary phase. The mobile phase often consists of a gradient of acetonitrile (B52724) in water, with an additive like trifluoroacetic acid (TFA) to improve peak shape. nih.gov Detection is commonly performed using UV absorbance at wavelengths around 214 nm (for the peptide backbone) and 280 nm (for aromatic residues). open.ac.uk

Table 1: Illustrative HPLC Parameters for Purity Analysis of a Peptide Containing this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 214 nm and 280 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical set of starting conditions and would require optimization for a specific peptide.

Chiral Separation Techniques for Enantiomeric Purity

The enantiomeric purity of amino acids is critical in peptide synthesis, as the presence of the incorrect enantiomer can lead to diastereomeric peptide impurities with altered biological properties. nih.gov For this compound, ensuring high enantiomeric excess is crucial. Chiral HPLC is a powerful technique for separating enantiomers. phenomenex.comphenomenex.com This can be achieved using either chiral stationary phases (CSPs) or by derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for the chiral separation of a wide range of Fmoc-protected amino acids under reversed-phase conditions. phenomenex.comphenomenex.com Another approach involves using macrocyclic glycopeptide-based CSPs, like the CHIROBIOTIC T, which can resolve enantiomers of N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com The mobile phase composition, including the type of organic modifier and additives, plays a significant role in achieving optimal separation. nih.gov

Table 2: Chiral HPLC Method for Enantiomeric Purity of Fmoc-Amino Acids

| Parameter | Condition |

| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm sigmaaldrich.com |

| Mobile Phase | 20 mM Ammonium Acetate (B1210297), pH 4.1 : Methanol (60:40) sigmaaldrich.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Column Temperature | 25 °C sigmaaldrich.com |

| Detection | UV at 220 nm sigmaaldrich.com |

| Injection Volume | 5 µL sigmaaldrich.com |

This table provides an example of a chiral HPLC method that has been used for the separation of Fmoc-phenylalanine enantiomers and could be adapted for this compound.

Spectroscopic Techniques for High-Resolution Structural Elucidation

Spectroscopic methods provide detailed information about the three-dimensional structure and conformational dynamics of peptides in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational preferences of peptides in solution. nih.govmdpi.com For peptides containing 2,6-dimethyl-L-phenylalanine, NMR studies can reveal how the sterically demanding residue influences the local and global peptide conformation. Key NMR parameters used in conformational analysis include chemical shifts, nuclear Overhauser effects (NOEs), and coupling constants. ias.ac.innih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for assigning proton resonances and identifying through-space proximities between protons, respectively. ias.ac.in NOEs provide distance constraints that are crucial for building a 3D model of the peptide. nih.gov The solvent accessibility of amide protons, which can be probed by measuring their temperature coefficients or through solvent titration experiments, provides information about hydrogen bonding and the degree to which these protons are shielded from the solvent. ias.ac.innih.gov In peptides with hindered residues like 2,6-dimethyl-L-phenylalanine, these techniques can highlight the formation of specific folded structures.

Table 3: Key ¹H NMR Parameters for Conformational Analysis of a Peptide with 2,6-Dimethyl-L-Phenylalanine

| NMR Parameter | Information Gained | Typical Experiment |

| Chemical Shifts (δ) | Local electronic environment of nuclei. | 1D ¹H, 2D ¹H-¹³C HSQC |

| Nuclear Overhauser Effects (NOEs) | Through-space proximity of protons (<5 Å). | 2D NOESY, ROESY |

| ³J(HN,Hα) Coupling Constants | Backbone dihedral angle φ. | 1D ¹H, 2D COSY |

| Amide Proton Temperature Coefficients (dδ/dT) | Solvent exposure and hydrogen bonding. | Series of 1D ¹H spectra at different temperatures. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Amide Bond Conformations

Fourier-Transform Infrared (FTIR) spectroscopy is a sensitive probe of the secondary structure of peptides. The amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone, is particularly informative. nih.gov The frequency of the amide I band is sensitive to the hydrogen-bonding environment of the carbonyl group and thus can be used to distinguish between different secondary structural elements such as α-helices, β-sheets, and random coils. nih.gov

In peptides containing 2,6-dimethyl-L-phenylalanine, the steric bulk of the side chain can enforce specific backbone conformations, which would be reflected in the FTIR spectrum. For instance, a shift in the amide I band to a lower frequency might indicate the formation of a stable, hydrogen-bonded turn structure.

Table 4: Characteristic Amide I Frequencies for Different Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650–1658 |

| β-Sheet | 1620–1640 (low), 1680-1700 (high) |

| β-Turn | 1660–1685 |

| Random Coil | 1640–1650 |

These are general ranges and can vary depending on the specific peptide sequence and environment.

UV-Visible Second Derivative Spectroscopy for Aromatic Chromophore Analysis

UV-Visible spectroscopy can be used to study the environment of aromatic amino acid side chains. iosrjournals.org While the zero-order absorption spectra of phenylalanine, tyrosine, and tryptophan are often broad and overlapping, second derivative spectroscopy can significantly enhance the resolution of these bands. nih.govnih.govthermofisher.com This technique allows for the sensitive detection of small shifts in the absorption maxima of aromatic residues, which can be indicative of changes in their local microenvironment, such as solvent exposure or interactions with other residues. nih.gov

Table 5: Typical Second Derivative UV Absorption Minima for Aromatic Amino Acids

| Amino Acid | Wavelengths of Minima (nm) |

| L-Phenylalanine | 246, 252, 258, 264, 268 thermofisher.com |

| L-Tyrosine | 275, 282 thermofisher.com |

| L-Tryptophan | 271, 281, 289 nih.gov |

The exact positions of the minima can vary with the local environment of the chromophore.

Mass Spectrometry for Molecular Mass and Sequence Verification

Mass spectrometry (MS) has become an indispensable tool for the characterization of peptides, including those containing modified amino acids like 2,6-dimethyl-L-phenylalanine. biopharmaspec.com This powerful analytical technique provides precise information about the molecular mass and primary structure of a peptide. biopharmaspec.com In a typical bottom-up proteomics approach, proteins are enzymatically digested into smaller peptides, which are then analyzed by MS. nih.gov The resulting mass spectra can be used to identify the peptides and, by extension, the proteins from which they originated. nih.gov

The incorporation of non-canonical amino acids such as 2,6-dimethyl-L-phenylalanine can present unique challenges for mass spectrometric analysis. The altered fragmentation patterns of these modified peptides require specialized analytical approaches and careful data interpretation. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

The coupling of liquid chromatography (LC) with mass spectrometry (LC-MS) is a robust and widely used technique for the analysis of complex peptide mixtures. biopharmaspec.comnih.gov LC separates the peptides based on their physicochemical properties, such as hydrophobicity, before they are introduced into the mass spectrometer for detection. nih.gov This separation reduces the complexity of the mixture entering the mass spectrometer at any given time, thereby improving the quality of the resulting data.

For peptides containing 2,6-dimethyl-L-phenylalanine, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation method. The non-polar nature of the dimethyl-phenyl group can significantly alter the retention time of the peptide compared to its unmodified counterpart. This change in chromatographic behavior can be a useful indicator of successful incorporation of the modified amino acid. nih.gov

Isotope dilution LC-MS/MS is a highly accurate method for quantifying specific peptides. nih.gov This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the target peptide. By comparing the MS signal of the native peptide to that of the isotopic standard, precise quantification can be achieved. nih.gov For instance, L-[ring-¹³C₆]phenylalanine is often used as an internal standard for phenylalanine-containing peptides. nih.govnih.gov

Table 1: Comparison of Mass Spectrometry Techniques for Phenylalanine Enrichment Analysis

| Technique | Sample Size Required | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |

| LC/MS/MS | 0.8 µg | 1.7% | 3.2% |

| GC/MS/MS | 3 µg | 6.3% | 10.2% |

| GC/MS | 3 µg | 13.5% | 25% |

| GC/C/IRMS | 8 µg | 13.0% | 9.2% |

Data adapted from a study comparing methods for measuring L-[ring-¹³C₆]phenylalanine incorporation. nih.gov

MS-Based Detection of Modified Peptide Sequences

Tandem mass spectrometry (MS/MS) is a powerful extension of MS that provides detailed sequence information. In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions are measured. biopharmaspec.com This fragmentation pattern, known as a product ion spectrum, can be used to determine the amino acid sequence of the peptide.

The presence of 2,6-dimethyl-L-phenylalanine in a peptide will lead to a characteristic mass shift in the precursor and fragment ions containing this residue. The mass of this modified amino acid is greater than that of standard phenylalanine, and this difference can be readily detected by the mass spectrometer.

Furthermore, the steric hindrance introduced by the two methyl groups on the phenyl ring can influence the fragmentation behavior of the peptide backbone. nih.gov This may result in altered ratios of fragment ions compared to the corresponding unmodified peptide. Careful analysis of these fragmentation patterns is crucial for the unambiguous identification and sequencing of peptides containing 2,6-dimethyl-L-phenylalanine.

Advanced MS techniques, such as those incorporating ion mobility spectrometry (IMS), can provide an additional dimension of separation based on the shape and size of the peptide ions. researchgate.net This can help to distinguish between isomeric and isobaric peptides, which have the same mass but different structures. biopharmaspec.comresearchgate.net

X-Ray Crystallography for Definitive Absolute Stereostructure Confirmation

The process of peptide crystallography involves several key stages:

Crystallization: The purified peptide is crystallized to form a well-ordered, three-dimensional lattice. This can be a challenging step, as peptides, particularly modified ones, may be difficult to crystallize.

Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. nih.gov

Structure Determination: The diffraction data is used to calculate an electron density map of the peptide, from which the positions of all the atoms can be determined. nih.gov

For peptides containing non-standard amino acids, X-ray crystallography is particularly valuable for confirming the precise orientation of the modified side chain and its interactions with neighboring residues. The high-resolution structural information obtained from X-ray crystallography is critical for structure-activity relationship (SAR) studies and for the rational design of new peptide-based therapeutics and diagnostics. rsc.org

It is important to note that peptides intended for crystallographic studies must be of very high purity, as impurities can inhibit crystal growth. nih.gov

Lack of Published Research on Computational Studies of Peptides with 2,6-Dimethyl-L-Phenylalanine

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific computational and theoretical studies focused on peptides incorporating the amino acid 2,6-Dimethyl-L-phenylalanine. While extensive research exists on the computational analysis of peptides containing the parent amino acid, L-phenylalanine, and other analogs nih.govbohrium.comeie.grnih.govmdpi.comnih.govdovepress.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.govrsc.org, specific data regarding the 2,6-dimethylated variant within the contexts of molecular dynamics, molecular docking, and quantitative structure-activity relationship (QSAR) analysis is not available in the public domain.

Research into the conformational properties and interactions of peptides containing non-standard, sterically hindered amino acids is a developing field. However, dedicated studies applying the following computational methods to peptides with 2,6-Dimethyl-L-phenylalanine have not been identified:

Computational and Theoretical Studies of Peptides with 2,6 Dimethyl L Phenylalanine

Machine Learning Applications for Canonical and Non-Canonical Peptide Modeling

The structural diversity of peptides, especially those containing non-canonical amino acids (NCAAs) like 2,6-dimethyl-L-phenylalanine, presents significant challenges for computational modeling. chemrxiv.org Machine learning (ML) has emerged as a powerful tool to navigate this complexity, offering methods to predict a wide range of peptide properties, from bioactivity and toxicity to behavior in mass spectrometry experiments. nih.govnih.gov These advanced models are trained on extensive datasets of peptide sequences and their corresponding, experimentally determined properties. nih.gov However, the vast majority of available data is for peptides composed of the 20 canonical amino acids, creating a data gap for modified peptides. chemrxiv.org

Several ML-based tools have been developed to predict the activity of peptides. For example, ML models can be trained to identify antiviral peptides (AVPs) or, more specifically, virus entry inhibitory peptides (VEIPs). acs.org Other applications include predicting the binding affinity of peptides containing NCAAs to major histocompatibility complexes (MHC-I), a key factor in immunology. nih.govbiorxiv.org These predictive models are crucial for accelerating the rational design and optimization of novel peptide-based therapeutics with enhanced stability and efficacy. nih.govchemrxiv.org

A variety of machine learning algorithms are employed for these tasks. Support Vector Machines (SVM) and Decision Tree (DT)-based methods have been used in earlier models, while more recent approaches leverage deep learning architectures like Long Short-Term Memory (LSTM) and ensemble methods such as LightGBM, which offer a robust balance of performance and computational efficiency. nih.govresearchgate.netresearchgate.net

Generalization of Predictive Models to Modified Peptides

A primary challenge in the field is the generalization of ML models from the abundant data on canonical peptides to the sparser data on non-canonical peptides. chemrxiv.org Studies have shown that models trained exclusively on one class of peptides (canonical or non-canonical) fail to accurately extrapolate to the other. chemrxiv.orgresearchgate.net This limitation can stem from inadequate feature representation or insufficient coverage of the relevant chemical space in the training data, hindering the model's ability to generalize to chemically distinct modifications. nih.gov

To overcome this, researchers have explored strategies to create robust joint models. A key finding is that enriching canonical datasets with even a small proportion of non-canonical peptide data can significantly improve the model's ability to generalize to both types of peptides. chemrxiv.orgresearchgate.net This approach allows the model to learn the structural and chemical features that are unique to modified residues, leading to more accurate predictions for novel, non-canonical sequences. For instance, one study on predicting the binding affinity of NCAA-containing epitopes to MHC-I demonstrated robust performance using a model trained on a combined dataset. The table below summarizes the performance of this model. nih.govbiorxiv.org

| Metric | Value | Indication |

| R-squared (R²) | 0.477 | Indicates a good correlation between predicted and actual binding affinities. |

| Root-Mean-Square Error (RMSE) | 0.735 | Represents the standard deviation of the prediction errors. |

| This table displays the performance metrics of a machine learning model developed to quantify the binding affinity of peptides containing non-canonical amino acids to MHC-I, evaluated using five-fold cross-validation. nih.govbiorxiv.org |

Development of Chemical Fingerprint-Based Similarity Measures

The method used to represent a peptide and measure its similarity to others is a critical aspect of building effective ML models. chemrxiv.org Traditional techniques for peptide representation and similarity assessment are often sequence-based, relying on the alignment of canonical amino acid sequences in formats like FASTA. researchgate.netrsc.org While useful, these methods are poorly suited for non-canonical peptides, as they cannot adequately capture the nuances of synthetic modifications or post-translational changes. rsc.org

To address this, chemical fingerprint-based similarity measures have been developed and have proven to outperform sequence-based metrics for partitioning peptide datasets. chemrxiv.orgresearchgate.net Fingerprints represent a molecule based on the presence or absence of various structural features, allowing for a more holistic comparison. The MinHashed Atom Pair fingerprint, with a diameter of 4 (MAP4), is a notable example. rsc.org MAP4 has been successfully used to map the structural diversity of complex molecules, including peptides with non-canonical residues. rsc.org

Using unifying notations like HELM (Hierarchical Editing Language for Macromolecules) and structure-based fingerprints like MAP4 allows researchers to explore the chemical space beyond the 20 canonical amino acids. rsc.org This approach facilitates the visualization of structure-activity landscapes and the identification of "activity cliffs"—pairs of structurally similar molecules with a large difference in potency. By identifying the specific non-canonical amino acids or modifications responsible for these cliffs, researchers can accelerate the rational design of new peptide-based agents. rsc.org The table below outlines various representation techniques evaluated for both canonical and non-canonical peptides.

| Representation Category | Specific Method(s) | Applicability |

| Sequence-Based | One-hot encoding, BLOSUM62 | Canonical peptides |

| Physicochemical Properties | AAindex | Canonical & Non-Canonical |

| Chemical Fingerprints | Morgan, MACCS, MAP4 | Canonical & Non-Canonical |

| Pre-trained Models/Embeddings | ESM-1b, Chemical Language Models (CLMs) | Canonical & Non-Canonical |

| This table classifies different computational representation techniques for peptides, highlighting their applicability to both canonical and non-canonical forms as discussed in recent studies. researchgate.net |

Studies have found that deep-learned embeddings from Chemical Language Models (CLMs) and chemical fingerprints generally outperform other methods, with CLMs performing best for non-canonical peptides. chemrxiv.orgresearchgate.net This underscores the importance of moving beyond simple sequence identity to more chemically aware representations for modeling the next generation of peptide therapeutics.

Future Research Directions and Translational Perspectives

Development of Next-Generation Synthetic Methodologies for Hindered Amino Acids

The synthesis of sterically hindered amino acids like 2,6-dimethyl-L-phenylalanine presents significant challenges compared to their non-hindered counterparts. nih.govpeptide.com The bulky substituents on the aromatic ring can impede standard peptide coupling reactions, leading to lower yields and the potential for racemization. peptide.com Future research will need to focus on developing more efficient and scalable synthetic routes.

One promising area is the exploration of novel coupling reagents and methodologies specifically designed to overcome steric hindrance. This could involve the development of more reactive activating agents or the use of microwave-assisted solid-phase peptide synthesis (SPPS) to accelerate sluggish coupling steps. Furthermore, enzymatic or chemoenzymatic approaches could offer highly stereoselective and efficient alternatives to traditional chemical synthesis.

Another critical aspect is the development of orthogonal protecting group strategies that are compatible with hindered amino acids. The widely used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups are effective, but the development of novel protecting groups that can be removed under milder conditions would be beneficial, particularly for the synthesis of long and complex peptides containing multiple hindered residues. peptide.comnih.gov Research into regioselective protection and deprotection techniques for complex building blocks, such as diketopiperazines, could also provide valuable insights for the synthesis of peptides incorporating hindered amino acids. thieme-connect.com

Exploration of Fmoc-2,6-Dimethyl-L-Phenylalanine in Novel Bioactive Peptide Systems

The incorporation of 2,6-dimethyl-L-phenylalanine into peptide sequences has been shown to significantly influence their biological activity and receptor selectivity. The steric bulk of the dimethylphenyl group can restrict the conformational flexibility of the peptide backbone, locking it into a specific bioactive conformation. This has been particularly useful in the field of opioid peptide research, where the substitution of phenylalanine with 2,6-dimethylphenylalanine (Dmp) has led to analogs with improved receptor-binding affinity and selectivity. nih.gov

Future research should expand the application of this compound to a wider range of bioactive peptide systems. This includes, but is not limited to:

Antimicrobial Peptides (AMPs): Introducing conformational constraints could enhance the lytic activity and selectivity of AMPs towards microbial membranes over host cells.

Cell-Penetrating Peptides (CPPs): The increased lipophilicity and constrained structure imparted by 2,6-dimethyl-L-phenylalanine could improve the membrane translocation efficiency of CPPs.

Neuropeptides and Hormones: Modifying native peptide sequences with this hindered amino acid could lead to the development of potent and selective agonists or antagonists with improved metabolic stability for therapeutic applications.

The systematic substitution of key aromatic residues in known bioactive peptides with 2,6-dimethyl-L-phenylalanine, followed by thorough structure-activity relationship (SAR) studies, will be crucial in identifying new lead compounds.

Synergistic Integration of Advanced Computational and Experimental Methodologies

The rational design of peptides incorporating hindered amino acids can be greatly accelerated by the synergistic use of computational and experimental techniques. tdl.orgnih.gov Molecular dynamics (MD) simulations and quantum-mechanical calculations can provide valuable insights into the conformational preferences and interaction energies of peptides containing 2,6-dimethyl-L-phenylalanine. nih.gov These computational approaches can be used to:

Model the binding of these modified peptides to their biological targets, helping to rationalize observed SAR data and guide the design of new analogs with improved affinity and selectivity.

Develop predictive models for the physicochemical properties of these peptides, such as their solubility and membrane permeability.

Experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, can then be used to validate the computational models and provide high-resolution structural information. This iterative cycle of computational design, chemical synthesis, and experimental validation will be essential for the efficient discovery and optimization of novel peptide-based therapeutics. acs.org

Strategic Applications in the Design of Receptor-Selective Ligands and Probes

The ability of 2,6-dimethyl-L-phenylalanine to induce specific conformational constraints makes it an ideal tool for the design of receptor-selective ligands and molecular probes. nih.gov By fine-tuning the structure of a peptide through the incorporation of this hindered amino acid, it is possible to create ligands that preferentially bind to a specific receptor subtype, even among closely related receptors. This is of particular importance in drug discovery, where receptor selectivity is crucial for minimizing off-target effects. nih.gov

Future research in this area should focus on:

The development of highly selective agonists and antagonists for G protein-coupled receptors (GPCRs), a major class of drug targets.